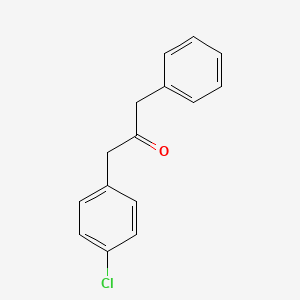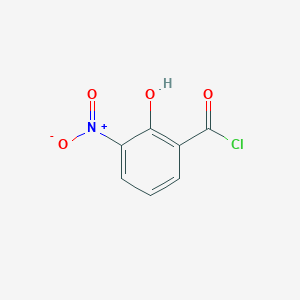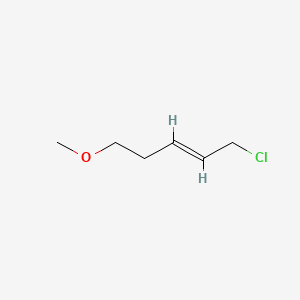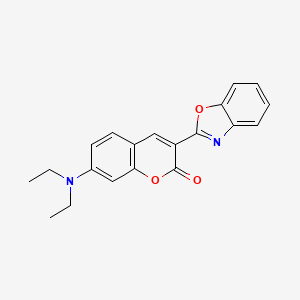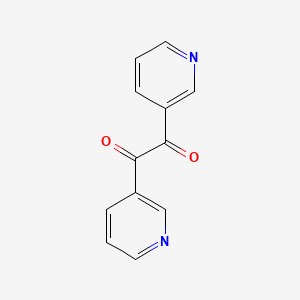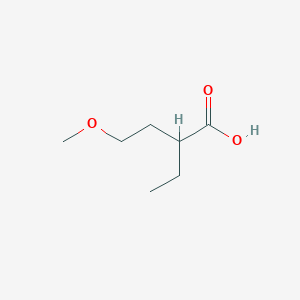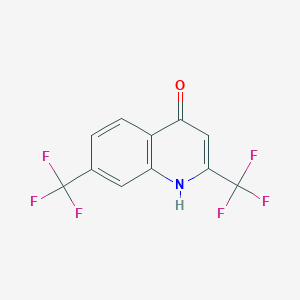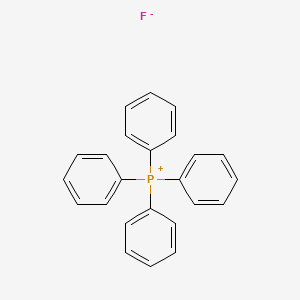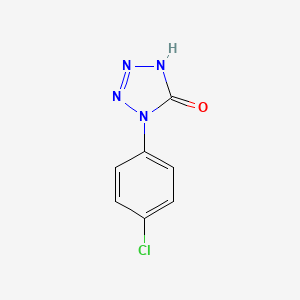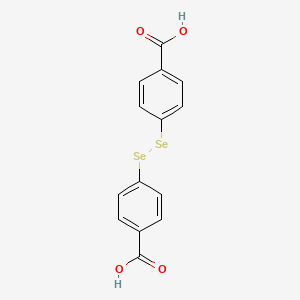
Bis(4-carboxyphenyl)diselenide
Descripción general
Descripción
Bis(4-carboxyphenyl)diselenide is a chemical compound with the molecular formula C14H10O4Se2 and a molecular weight of 400.15 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of Bis(4-carboxyphenyl)diselenide consists of 14 carbon atoms, 10 hydrogen atoms, 4 oxygen atoms, and 2 selenium atoms . Detailed structural analysis data is not available in the sources retrieved.Physical And Chemical Properties Analysis
Bis(4-carboxyphenyl)diselenide is a solid at room temperature . Other specific physical and chemical properties are not detailed in the sources retrieved.Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Properties Bis[(2-chlorocarbonyl)phenyl] diselenide, a related compound to Bis(4-carboxyphenyl)diselenide, has been investigated for its antimicrobial and antiviral properties. The study found that it exhibited significant antimicrobial activity against various Gram-positive bacterial species and fungi. Additionally, it demonstrated high activity against human herpes virus type 1 (HHV-1) and moderate activity against encephalomyocarditis virus (EMCV) (Giurg et al., 2017).
Chemical Synthesis and Reactions Bis(4-carboxyphenyl)diselenide and related compounds have been used in various chemical syntheses and reactions. One study discussed the efficient conversion of vicinal diols to alkenes using a catalytic amount of bis(4-perfluorohexylphenyl) diselenide in conjunction with sodium borohydride (Crich, Neelamkavil, & Sartillo-Piscil, 2000).
Synthesis of New Compounds Research has focused on synthesizing new diselenide compounds, including variants of bis(4-carboxyphenyl)diselenide, for potential use as anti-inflammatory agents. These compounds were found to exhibit strong in vitro anti-inflammatory activity (Shen, Shin, Lee, & Jeong, 2004).
Antioxidant Properties A study synthesized Bis(3-amino-1-hydroxybenzyl)diselenide, closely related to Bis(4-carboxyphenyl)diselenide, and investigated its antioxidant properties. The study found that the compound showed better glutathione peroxidase-like activity compared to references, indicating its potential as an antioxidant agent (Yadav et al., 2023).
Fluorescence Properties Organoselenium compounds, including bis(4-carboxyphenyl)diselenide derivatives, have been studied for their fluorescence properties. These compounds show potential in various applications due to their unique structural and electronic characteristics (Kandasamy et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Organoselenium compounds, including Bis(4-carboxyphenyl)diselenide, have attracted the attention of scientists worldwide due to their promising potential applications in cancer prevention and/or treatment . Future research may focus on further exploring the potential applications of these compounds in cancer prevention and treatment .
Propiedades
IUPAC Name |
4-[(4-carboxyphenyl)diselanyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4Se2/c15-13(16)9-1-5-11(6-2-9)19-20-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGMBHXJYLHRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)[Se][Se]C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4Se2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327110 | |
| Record name | Bis(4-carboxyphenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36297-88-8 | |
| Record name | Bis(4-carboxyphenyl)diselenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




